3-chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine
Description
3-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine is a nitrogen-containing heterocyclic compound featuring a fused pyrrole and pyridine ring system. The chlorine atom at position 3 and the methyl group at position 4 contribute to its unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry. This scaffold is structurally analogous to purines, enabling interactions with biological targets such as enzymes and receptors . Its synthesis often involves halogenation and substitution reactions on preformed pyrrolo[2,3-c]pyridine cores, as demonstrated in derivatives like 7-chloro-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid .
Properties
IUPAC Name |
3-chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-10-4-7-8(5)6(9)3-11-7/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIGATBLHHARBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylpyridine with a suitable reagent to form the desired pyrrolo[2,3-c]pyridine ring system. The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases like sodium hydride for deprotonation, and oxidizing agents like hydrogen peroxide for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-c]pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Halogenated Pyrrolopyridines
- 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (A250029): Substitutions: Chlorine at position 4, nitrile at position 3.
- 3-Chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine (1190310-61-2) :
Methyl-Substituted Derivatives
- 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10c) :
Pharmacological and Physicochemical Properties
Cytotoxicity and SAR
In studies on pyrrolo[2,3-c]pyridines, substituents significantly influence antiproliferative activity. For example:
- 7-Chloropyrrolo[2,3-c]pyridine : A key intermediate in cytotoxic agents, demonstrating that chlorine at position 7 (vs. position 3 in the target) reduces activity against EGFR-overexpressing A431 cells .
- 3-Chloro-4-methyl derivative : The methyl group at position 4 likely enhances lipophilicity, improving cellular uptake compared to polar analogues like 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10b) .
Receptor Binding
- L-750,667 (Azaindole derivative) : Though structurally distinct, its high D4 receptor affinity (Ki = 0.51 nM) highlights the importance of halogen placement. The target’s chlorine at position 3 may similarly optimize steric and electronic interactions for receptor selectivity .
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-Chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine is a compound belonging to the pyrrolopyridine family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Research indicates that it may function as an inhibitor of receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways that regulate growth and differentiation. By inhibiting these receptors, the compound can potentially reduce cell proliferation and induce apoptosis in cancer cells.
Anticancer Activity
Studies have demonstrated that derivatives of pyrrolo[2,3-c]pyridine exhibit significant anticancer properties. For instance, one study reported that a related compound showed potent inhibition against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound exhibited IC50 values in the low nanomolar range against FGFR1, 2, and 3, highlighting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
Pyrrolopyridine derivatives have also shown promising antimicrobial activity. In vitro tests revealed that certain analogs exhibited strong antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating their potency compared to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, variations in substituents on the pyridine ring have been shown to affect both potency and selectivity for specific targets. A study highlighted that introducing electron-withdrawing groups significantly enhanced the anticancer activity of pyrrolopyridine derivatives .
Case Studies
- Inhibition of MPS1 Kinase : A study focused on the structure-based design of pyrrolo[2,3-c]pyridine derivatives for MPS1 kinase inhibition demonstrated that certain compounds could effectively stabilize an inactive conformation of the kinase, leading to reduced cell proliferation in cancer models .
- Antiparasitic Activity : Another investigation explored the antiparasitic potential of pyrrolopyridine derivatives against Plasmodium falciparum. The study found that specific modifications improved metabolic stability and aqueous solubility while maintaining high potency against the malaria parasite .
Data Table: Summary of Biological Activities
| Activity | Compound | IC50/EC50 Values | Target |
|---|---|---|---|
| Anticancer | 3-Chloro-4-methyl derivative | 7 - 25 nM | FGFR1, FGFR2 |
| Antibacterial | Pyrrolopyridine analogs | 3.125 - 12.5 μg/mL | Staphylococcus aureus |
| Antiparasitic | Modified pyrrolopyridines | EC50 = 0.064 μM | PfATP4 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-chloro-4-methyl-1H-pyrrolo[2,3-c]pyridine, and how can reaction conditions be optimized?
- Methodological Answer :
- Core Synthesis : The compound can be synthesized via halogenation and alkylation of pyrrolopyridine precursors. For example, fluorination using Selectfluor® (1.5 eq.) in acetonitrile/ethanol at 70°C yields halogenated intermediates .
- Optimization : Low yields (e.g., 29% in fluorination ) may arise from incomplete substitution or side reactions. Reagent stoichiometry, solvent polarity (e.g., DCM/EA for purification ), and temperature control (e.g., 0°C for nitration ) are critical.
- Alternative Pathways : Suzuki-Miyaura coupling with boronic acids (e.g., Pd(PPh₃)₄, K₂CO₃, toluene/EtOH/H₂O at 90–105°C ) can introduce substituents post-core formation.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR (e.g., δ 7.23–8.21 ppm for aromatic protons, -172.74 ppm for fluorine ) confirm substituent positions.
- X-ray Crystallography : Resolves bond angles (e.g., C–C distances ±0.004 Å ) and crystallographic packing.
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at 171.0123 ).
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations predict feasible pathways (e.g., ICReDD’s integration of computation and experiment ).
- Docking Studies : Model interactions with biological targets (e.g., kinases ) to prioritize substituents like ethyl or methoxy groups.
- Data Feedback : Experimental results refine computational parameters (e.g., reaction barriers, solvent effects ).
Q. What strategies address contradictions in substituent effects on reactivity or biological activity?
- Methodological Answer :
- Comparative SAR Analysis : Evaluate analogs (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine vs. methyl derivatives ). Chlorine enhances electrophilicity, while ethyl groups improve lipophilicity.
- Controlled Experiments : Test substituent placement (e.g., 3-chloro vs. 4-chloro isomers ) under identical conditions.
- Kinetic Profiling : Monitor reaction intermediates via LC-MS to identify competing pathways (e.g., nitration vs. oxidation ).
Q. How can researchers verify compound identity and purity without vendor-provided analytical data?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
